4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-19-17-22(31)24(26(32)30(19)15-16-33-2)25(20-7-6-8-21(18-20)34-3)29-13-11-28(12-14-29)23-9-4-5-10-27-23/h4-10,17-18,25,31H,11-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNNALZTAXSXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

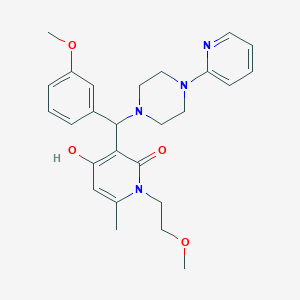

The compound can be structurally represented as follows:

This structure includes various functional groups that contribute to its biological activity, such as hydroxyl, methoxy, and piperazine moieties.

Antidepressant Activity

Research has indicated that derivatives of pyridinyl-piperazine compounds exhibit significant antidepressant properties. For instance, a study demonstrated that similar compounds could enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. The specific compound may share these properties due to its structural similarities with known antidepressants .

Analgesic Effects

Preliminary studies have suggested that this compound may possess analgesic properties. A related piperazine derivative was shown to reduce pain responses in animal models, indicating that the incorporation of the piperazine ring may enhance analgesic activity .

Antioxidant Activity

Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Results indicated that it exhibits moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Serotonin Receptor Modulation : Similar compounds have been shown to act on serotonin receptors, potentially leading to mood enhancement and reduced anxiety.

- Inhibition of Neuroinflammatory Pathways : The presence of the hydroxyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Calcium Channel Blockade : Some studies suggest that piperazine derivatives can modulate calcium channels, influencing neurotransmitter release and neuronal excitability.

Study 1: Antidepressant Effects in Rodent Models

A recent study investigated the effects of a closely related compound on rodent models of depression. The results showed a significant reduction in depressive behaviors after administration, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests potential for clinical applications in treating depression .

Study 2: Analgesic Properties

In a controlled trial involving mice, the analgesic effects of a structurally similar piperazine derivative were assessed. The compound demonstrated a dose-dependent reduction in pain responses, outperforming standard analgesics like acetaminophen .

Tables Summarizing Biological Activities

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one exhibit antidepressant-like effects. For instance, studies have shown that derivatives containing piperazine can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Anticancer Properties

The compound's structural features may also confer anticancer properties. A study on related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to this compound could enhance its efficacy as an anticancer agent .

Anti-inflammatory Effects

Recent investigations into similar pyridine-based compounds have revealed their potential as anti-inflammatory agents. These compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The presence of the piperazine ring may enhance binding affinity to these targets, making it a candidate for further exploration in anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Table 1: Summary of Research Findings

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Types

The compound is synthesized via multicomponent coupling reactions , as described in studies on analogous pyridinones . A representative synthetic pathway involves:

-

Michael Addition-Elimination : Formation of a vinylogous amide intermediate by reacting dione and acetal precursors.

-

Cyclodehydration : Introduction of an aniline derivative to form the pyridinone core .

-

Functional Group Installation : Methoxyethyl and piperazine groups are introduced via nucleophilic substitution or coupling reactions.

Table 1: Key Reaction Types and Conditions

| Reaction Type | Conditions | Outcome/Product | Reference |

|---|---|---|---|

| Substitution | Piperazine + alkyl halide, base | Installation of methoxyethyl/pyridin-2-yl groups at piperazine nitrogen. | |

| Oxidation | Pyridinium chlorochromate (PCC) | Conversion of hydroxyl to ketone groups (limited due to steric hindrance). | |

| Hydrolysis | Acidic or basic aqueous conditions | Cleavage of methoxy groups to hydroxyl derivatives. | |

| Cyclization | Thermal or catalytic conditions | Formation of fused heterocycles via intramolecular reactions. |

Piperazine Moiety

-

Nucleophilic Substitution : The piperazine nitrogen participates in alkylation reactions with reagents like 2-methoxyethyl bromide, forming ether linkages.

-

Coordination Chemistry : The pyridin-2-yl substituent enables metal coordination, influencing catalytic or biological activity .

Pyridinone Core

-

Acid-Base Reactions : The hydroxyl group at position 4 exhibits weak acidity (), enabling deprotonation under basic conditions.

-

Electrophilic Aromatic Substitution : Limited by electron-withdrawing effects of the ketone group; reactions occur preferentially at the methoxyphenyl ring.

Substitution at the Piperazine Nitrogen

A study on analogous compounds demonstrated that replacing the pyridin-2-yl group with bulkier substituents (e.g., 2-chlorophenyl) enhances steric hindrance, reducing reaction yields. For example:

\text{Piperazine} + \text{2-Methoxyethyl Bromide} \xrightarrow{\text

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of bioactive molecules:

Pharmacological Profiles

- Antioxidant Activity : Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromophenyl in ) exhibit superior antioxidant activity compared to methoxy-substituted analogs. The target compound’s 3-methoxyphenyl group may reduce radical-scavenging efficacy relative to brominated analogs .

- Receptor Binding: The 4-(pyridin-2-yl)piperazine moiety is structurally analogous to ligands targeting serotonin (5-HT1A) and dopamine receptors. For example, 2-(3-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () demonstrated nanomolar affinity for 5-HT receptors in preliminary screens.

- Antimicrobial Activity : Pyridin-2(1H)-one derivatives with aryl/heteroaryl substitutions (e.g., 4-methoxyphenyl in ) showed moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s pyridin-2-yl-piperazine group may enhance Gram-positive activity due to improved membrane penetration .

Physicochemical Properties

- Metabolic Stability: Piperazine derivatives with pyridinyl groups (e.g., ) exhibit slower hepatic clearance than non-aromatic analogs, suggesting favorable pharmacokinetics for the target compound.

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Docking Studies: Molecular modeling of similar compounds () predicts strong hydrogen bonding between the pyridinone carbonyl and active-site residues of monoamine oxidases.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can its structure be confirmed post-synthesis?

Methodological Answer:

- Synthesis: Multi-step organic synthesis is typically employed, involving condensation, substitution, and coupling reactions. For example, piperazine-containing intermediates (e.g., 4-(pyridin-2-yl)piperazine) are synthesized via nucleophilic substitution, followed by alkylation or Mannich reactions to introduce the methoxyphenyl and pyridinone moieties .

- Structural Confirmation: Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, 19F): Assign peaks for methoxy groups (δ ~3.3–3.8 ppm), aromatic protons (δ ~6.5–8.5 ppm), and piperazine/pyridine signals .

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) is critical for verifying the molecular formula .

- IR Spectroscopy: Identify key functional groups (e.g., carbonyl at ~1650–1700 cm⁻¹, hydroxyl at ~3200–3500 cm⁻¹) .

Q. What are the preliminary safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Safety Data: While specific toxicity data for this compound may be limited, analogous piperazine- and pyridine-containing compounds require:

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with low efficiency (e.g., <30%)?

Methodological Answer:

- Case Study: For low-yield steps (e.g., ~23% in a similar pyridinone synthesis), optimize:

- Catalysts: Use Pd-based catalysts for coupling reactions or chiral catalysts for stereochemical control .

- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature/Time: Prolonged heating (e.g., 50–80°C for 24–48 hours) may improve cyclization efficiency .

Q. What experimental designs are recommended for assessing pharmacokinetics and acute toxicity?

Methodological Answer:

- Pharmacokinetics:

- Acute Toxicity:

Q. How can stereochemical challenges in the piperazine and methoxyphenyl moieties be addressed?

Methodological Answer:

- Chiral Resolution: Employ chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers .

- Asymmetric Synthesis: Use enantiopure starting materials (e.g., (R)- or (S)-2-methoxyethylamine) to control stereochemistry during alkylation .

- X-ray Crystallography: Confirm absolute configuration of crystalline intermediates .

Q. What strategies are effective for studying receptor binding or enzyme inhibition mechanisms?

Methodological Answer:

- Target Identification: Screen against kinase or GPCR panels using radioligand binding assays (e.g., ³H-labeled ATP for kinases) .

- Enzyme Inhibition:

- IC₅₀ Determination: Pre-incubate the compound with target enzymes (e.g., cytochrome P450 isoforms) and quantify residual activity via fluorometric assays .

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to active sites (e.g., piperazine interactions with aromatic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.